molecular formula C12H13F3INO3 B14282618 Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]- CAS No. 154138-43-9

Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]-

Cat. No.: B14282618
CAS No.: 154138-43-9
M. Wt: 403.14 g/mol
InChI Key: PIHKDHLQQJXMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]- is a complex organic compound with the molecular formula C12H13F3INO3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]- involves multiple steps. One common method includes the reaction of 2-iodo-4,5-dimethoxyphenethylamine with trifluoroacetic anhydride under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions are common, especially involving the iodine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various halogenated compounds.

Scientific Research Applications

Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including neurotransmission and receptor interactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]- involves its interaction with specific molecular targets. The trifluoroacetamide group can interact with enzymes and receptors, modulating their activity. The iodo-dimethoxyphenyl group may enhance binding affinity and specificity, leading to targeted effects on biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetamide: A simpler analog with similar trifluoroacetamide functionality.

    2,2,2-Trifluoro-N-methylacetamide: Contains a methyl group instead of the iodo-dimethoxyphenyl group.

    2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide: Features additional trifluoroacetyl groups.

Uniqueness

Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]- is unique due to the presence of both trifluoroacetamide and iodo-dimethoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

154138-43-9

Molecular Formula

C12H13F3INO3

Molecular Weight

403.14 g/mol

IUPAC Name

2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C12H13F3INO3/c1-19-9-5-7(8(16)6-10(9)20-2)3-4-17-11(18)12(13,14)15/h5-6H,3-4H2,1-2H3,(H,17,18)

InChI Key

PIHKDHLQQJXMKF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CCNC(=O)C(F)(F)F)I)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.